3,4-dichloro-N-(pyrimidin-2-yl)benzamide
Description
3,4-Dichloro-N-(pyrimidin-2-yl)benzamide is a benzamide derivative featuring a 3,4-dichlorinated aromatic ring and a pyrimidin-2-yl substituent at the amide nitrogen. The 3,4-dichloro substitution pattern is commonly observed in compounds with opioid-like activity (e.g., AH-7921 and U-47700) , while pyrimidinyl substituents are associated with kinase inhibition (e.g., EGFR inhibitors) .
Properties
Molecular Formula |
C11H7Cl2N3O |
|---|---|
Molecular Weight |
268.10 g/mol |
IUPAC Name |
3,4-dichloro-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C11H7Cl2N3O/c12-8-3-2-7(6-9(8)13)10(17)16-11-14-4-1-5-15-11/h1-6H,(H,14,15,16,17) |
InChI Key |
ZPHUCRPHSLHFDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(pyrimidin-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with pyrimidin-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 3,4-dichloro-N-(pyrimidin-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids .
Scientific Research Applications
3,4-Dichloro-N-(pyrimidin-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies investigating cellular processes and pathways, including its effects on cell proliferation and apoptosis.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it may modulate signaling pathways involved in cell growth and survival, leading to effects such as cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Structural and Functional Analogues
Opioid-Receptor-Active Benzamides
- AH-7921 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) Structure: Cyclohexylmethyl group with dimethylamino substitution. Toxicity: Associated with respiratory depression and fatalities . Regulatory Status: Controlled substance in multiple jurisdictions due to public health risks .
- U-47700 (3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) Structure: Dimethylamino-cyclohexyl and methyl groups. Activity: Similar opioid agonism but shorter duration than AH-7921 . Regulatory Status: Banned under international drug control laws .
Key Structural Difference: Unlike AH-7921 and U-47700, the pyrimidin-2-yl substituent in the target compound lacks the cyclohexylmethyl or alkylamino groups critical for opioid receptor binding.
Pyrimidine-Containing Benzamides (Kinase Inhibitors)
- EGFR Inhibitors (e.g., Compound 1 in ) Structure: 2,6-Dichloro-N-(pyridin-4-yl)benzamide with pyrimidine-amino side chains. Activity: Selective inhibition of EGFR T790M mutants, a target in non-small cell lung cancer . Mechanism: Pyrimidine and pyridine moieties enable hydrogen bonding and π-stacking in kinase active sites.
However, the 3,4-dichloro substitution (vs. 2,6-dichloro in EGFR inhibitors) could alter target specificity.
Other N-Substituted 3,4-Dichlorobenzamides
- 3,4-Dichloro-N-(4-cyanophenyl)benzamide Structure: 4-cyanophenyl substituent. Properties: Higher molecular weight (326.17 g/mol) and polarity due to the cyano group . Applications: No reported biological activity; primarily a synthetic intermediate.
- 3,4-Dichloro-N-(2,5-dimethoxyphenyl)benzamide Structure: 2,5-dimethoxyphenyl group.
Comparative Data Table
Research Findings and Implications
- Opioid Analogs : The 3,4-dichloro-benzamide core is critical for opioid activity, but substituent bulkiness (e.g., cyclohexylmethyl) enhances receptor binding .
- Kinase Inhibitors : Pyrimidine/pyridine substituents enable targeted enzyme inhibition, as seen in EGFR inhibitors .
- Physicochemical Properties: Electron-withdrawing groups (e.g., chloro, cyano) enhance metabolic stability but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
